イソアルトラクトン

概要

説明

Synthesis Analysis

The synthesis of Isoaltholactone has been achieved through various methods, emphasizing the importance of stereochemistry in its formation. One approach involves a gold-catalyzed cyclization of a monoallylic diol to form the tetrahydrofuranyl ring, where the stereochemical outcome is dictated by the diol substrate's stereochemistry (Unsworth et al., 2011). Another efficient synthesis starts from D-mannose and involves intramolecular tetrahydrofuran cyclization and acetonide deprotection-lactonization (Liu et al., 2013).

Molecular Structure Analysis

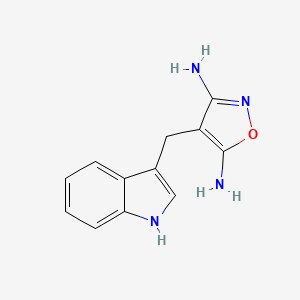

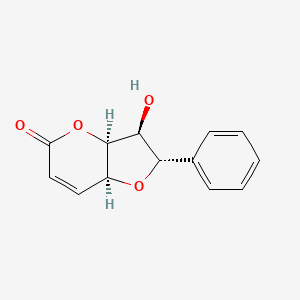

The molecular structure of Isoaltholactone is characterized by its α,β-unsaturated δ-lactone framework. This structure is achieved through stereoselective transformations, including a Sharpless kinetic resolution and a diastereoselective epoxidation followed by a key intramolecular cyclization (Peng et al., 2002).

Chemical Reactions and Properties

Isoaltholactone's reactivity is highlighted by the synthesis of its analogs, such as the fluorine-containing 5-trifluoromethylisoaltholactone. This synthesis involves key steps like nucleophilic trifluoromethylation and Homer-Wadsworth-Emmons olefination (Chen et al., 2013).

科学的研究の応用

医薬品化学と薬理学

イソアルトラクトンは、抗炎症、抗酸化、抗腫瘍、神経保護作用など、重要な薬理作用を有することが明らかになっています {svg_1}. 炎症性疾患、神経変性疾患、急性肺損傷、食道がん、肺がん、乳がん、膵臓がんなど、さまざまな癌の治療に潜在的な治療用途があります {svg_2}. この化合物は、高用量で活性酸素種 (ROS) の産生を刺激し、生理学的濃度で Nrf2 シグナル伝達経路を活性化するため、プロオキシダントと抗酸化剤の両方の二重の役割を果たすことが示唆されています {svg_3}.

合成有機化学

この化合物は、D-マンノースのような容易に入手可能な炭水化物から効率的に合成されており、分子内テトラヒドロフラン環化とワンポットアセトニド脱保護-ラクトン化などの重要なステップが含まれています {svg_4}. この合成は、有機化学の研究者にとって貴重なものであり、さらなる研究や応用のためのイソアルトラクトンとその誘導体を製造する方法を提供します。

農業化学

イソアルトラクトンの農業における使用に関する特定の研究は限られています。しかし、関連する化合物は、害虫や病気に対する生物活性剤として有望であることが示されています。 イソアルトラクトンの抗真菌特性は、農作物を保護するための新しい農薬や土壌処理剤の開発に活用できる可能性があります {svg_5}.

化粧品業界

イソアルトラクトンは、特にバイオコスメティクスの開発において、化粧品業界で応用される可能性があります。 その抗酸化作用と抗炎症作用は、酸化ストレスと炎症を軽減することを目的としたスキンケア製品の候補となっています {svg_6}. 化粧品における天然成分への需要の高まりにより、イソアルトラクトンはより広く使用される可能性があります。

環境科学

環境科学では、イソアルトラクトンの生物活性、特に抗菌特性は、環境浄化や廃棄物処理の用途で探求できます。 さまざまな細菌に対するその有効性は、浄水システムや生物修復プロセスにおける潜在的な使用を示唆しています {svg_7}.

バイオテクノロジー

イソアルトラクトンの多様な生物活性は、バイオテクノロジー分野における注目すべき化合物となっています。 その反応性と引き起こす独特の生物学的応答により、バイオセンサーの開発や細胞プロセスを研究するための生物学的プローブとして使用できます {svg_8}.

Safety and Hazards

Isoaltholactone is not classified under physical, health, or environmental hazards according to the GHS classification . In case of contact with eyes or skin, it is recommended to flush with plenty of water. If ingested or inhaled, medical attention is required .

Relevant Papers The main papers analyzed for this response are “Total synthesis of (−)-isoaltholactone” published in Science China Chemistry and the Material Safety Data Sheet for Isoaltholactone .

作用機序

Target of Action

Isoaltholactone is a styryllactone, a diverse group of secondary metabolites found in Goniothalamus species . These compounds have been found to possess significant biological activity, including antitumor, antifungal, and antibacterial properties . .

Mode of Action

It is known that Isoaltholactone and its stereoisomer, Altholactone, consist of a similar 5-oxygenated-5,6-dihydro-2H-pyran-2-one structural skeleton and a richly substituted tetrahydrofuran framework bearing four consecutive stereogenic centers These structural features may contribute to their biological activity

Biochemical Pathways

Given its reported antitumor, antifungal, and antibacterial properties , it is likely that Isoaltholactone interacts with multiple biochemical pathways

Result of Action

Isoaltholactone has been found to display important biological activities, including antitumor, antifungal, and antibacterial properties . These effects suggest that Isoaltholactone may induce cellular changes that inhibit the growth of tumors, fungi, and bacteria.

生化学分析

Biochemical Properties

Isoaltholactone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit the activity of certain enzymes involved in cellular metabolism and signaling pathways. For instance, isoaltholactone interacts with topoisomerase II, an enzyme critical for DNA replication and cell division, leading to the inhibition of its activity . Additionally, isoaltholactone has been found to bind to tubulin, a protein essential for microtubule formation, thereby disrupting the microtubule network and inhibiting cell proliferation .

Cellular Effects

Isoaltholactone exerts significant effects on various types of cells and cellular processes. In cancer cells, isoaltholactone induces apoptosis through the activation of caspases and the mitochondrial pathway . It also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and reduced cell survival . Furthermore, isoaltholactone influences cellular metabolism by inhibiting glycolysis and promoting oxidative phosphorylation, thereby reducing the energy supply to rapidly proliferating cells .

Molecular Mechanism

The molecular mechanism of isoaltholactone involves several key interactions at the molecular level. Isoaltholactone binds to the ATP-binding site of topoisomerase II, preventing the enzyme from catalyzing the cleavage and re-ligation of DNA strands . This binding interaction leads to the accumulation of DNA breaks and ultimately triggers cell death. Additionally, isoaltholactone interacts with the colchicine-binding site on tubulin, inhibiting microtubule polymerization and disrupting the mitotic spindle . These molecular interactions contribute to the compound’s antitumor activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isoaltholactone have been observed to change over time. Isoaltholactone is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and high temperatures . Long-term studies have shown that isoaltholactone maintains its biological activity for extended periods, although its potency may decrease over time due to gradual degradation . In vitro and in vivo studies have demonstrated that isoaltholactone exerts sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of isoaltholactone vary with different dosages in animal models. At low doses, isoaltholactone exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, isoaltholactone can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant antitumor activity without causing adverse effects . These findings highlight the importance of optimizing the dosage of isoaltholactone for therapeutic applications.

Metabolic Pathways

Isoaltholactone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit the activity of hexokinase, an enzyme involved in glycolysis, leading to reduced glucose metabolism . Isoaltholactone also affects the pentose phosphate pathway by inhibiting glucose-6-phosphate dehydrogenase, resulting in decreased production of NADPH and ribose-5-phosphate . These metabolic effects contribute to the compound’s ability to disrupt cellular energy production and promote cell death.

Transport and Distribution

Isoaltholactone is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, such as P-glycoprotein, which facilitates its efflux from cells . Isoaltholactone accumulates in specific cellular compartments, including the cytoplasm and mitochondria, where it exerts its biological effects . The compound’s distribution within tissues is influenced by its lipophilicity and affinity for cellular membranes .

Subcellular Localization

Isoaltholactone exhibits distinct subcellular localization patterns, which are critical for its activity and function. It is predominantly localized in the cytoplasm and mitochondria, where it interacts with key biomolecules involved in cellular metabolism and apoptosis . Isoaltholactone’s localization is mediated by specific targeting signals and post-translational modifications that direct it to these compartments . The compound’s subcellular distribution is essential for its ability to modulate cellular processes and induce cell death.

特性

IUPAC Name |

(2S,3S,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-10-7-6-9-13(17-10)11(15)12(16-9)8-4-2-1-3-5-8/h1-7,9,11-13,15H/t9-,11-,12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIRVBNLJKGIEM-XYJRDEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C3C(O2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@@H]([C@H]3[C@@H](O2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Isoaltholactone and where is it found?

A1: Isoaltholactone is a naturally occurring styryllactone compound found in various species of the Goniothalamus plant, which belongs to the Annonaceae family. [, , , , , , ] These plants are known for their diverse array of bioactive compounds.

Q2: What is the chemical structure of Isoaltholactone?

A2: Isoaltholactone consists of a tetrahydrofuran ring fused to a dihydro-α-pyrone unit, with a styryl group attached to the pyrone ring. [, ] It possesses four chiral centers, contributing to its stereochemical complexity.

Q3: Can you provide the molecular formula and weight of Isoaltholactone?

A3: The molecular formula of Isoaltholactone is C14H16O3, and its molecular weight is 232.27 g/mol. []

Q4: Has Isoaltholactone been chemically synthesized?

A4: Yes, several research groups have achieved the total synthesis of Isoaltholactone. Notably, these syntheses have been accomplished in both racemic and enantioselective manners, providing access to both enantiomers of the natural product. Various starting materials and synthetic strategies have been employed, highlighting the versatility of organic synthesis in accessing complex natural products. [, , , , , , , ]

Q5: What are some of the key reactions employed in the synthesis of Isoaltholactone?

A5: The synthesis of Isoaltholactone and its analogs has showcased the utility of several key reactions in organic chemistry. These include:

- Sharpless Kinetic Resolution: This method has been crucial in establishing the desired stereochemistry of intermediates leading to Isoaltholactone. [, ]

- Heck-Matsuda Reaction: This palladium-catalyzed coupling reaction has been employed to introduce the aryl substituent onto the lactone ring system. [, , ]

- Gold-Catalyzed Cyclization: This reaction has been strategically used to construct the tetrahydrofuran ring of Isoaltholactone from a suitable precursor. [, ]

Q6: What biological activities have been reported for Isoaltholactone?

A6: Isoaltholactone has shown promising biological activities, including:

- Antitumor Activity: It has demonstrated cytotoxic activity against various human cancer cell lines in vitro. [, , , ]

- Antimicrobial Activity: Isoaltholactone exhibits potent activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species. []

- Inhibition of Platelet-Activating Factor (PAF) Receptor Binding: Isoaltholactone has been shown to inhibit PAF receptor binding, suggesting potential anti-inflammatory properties. []

Q7: Are there any studies on the structure-activity relationship (SAR) of Isoaltholactone?

A7: Yes, researchers have investigated the SAR of Isoaltholactone and its analogs. For example, the presence and stereochemistry of the hydroxyl group at the C-3 position have been shown to significantly influence the biological activity. [, ] Further SAR studies are crucial for optimizing the potency and selectivity of Isoaltholactone analogs for specific therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)